1-(Furo[2,3-b]pyridin-3-yl)ethanone
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Overview
Description
1-(Furo[2,3-b]pyridin-3-yl)ethanone is a heterocyclic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furo[2,3-b]pyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-acetylpyridine with furan derivatives in the presence of a catalyst . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Chemical Reactions Analysis
Types of Reactions: 1-(Furo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(Furo[2,3-b]pyridin-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furo[2,3-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
- 1-(Furo[3,2-b]pyridin-6-yl)ethanone
- 1-Furo[2,3-c]pyridin-5-ylethanone
- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
Comparison: 1-(Furo[2,3-b]pyridin-3-yl)ethanone is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C9H7NO2 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-furo[2,3-b]pyridin-3-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-5-12-9-7(8)3-2-4-10-9/h2-5H,1H3 |
InChI Key |
KZUXGSXXPSUWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=COC2=C1C=CC=N2 |
Origin of Product |
United States |
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